N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
N-(2-{1-[2-(Naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzimidazole-derived compound featuring a naphthalene-1-yloxyethyl substituent and an acetamide moiety. Its structure comprises a benzimidazole core linked via an ethyl group to a naphthalene ether, with a second ethyl chain connecting the benzimidazole to an acetamide group.
Properties
IUPAC Name |
N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17(27)24-14-13-23-25-20-10-4-5-11-21(20)26(23)15-16-28-22-12-6-8-18-7-2-3-9-19(18)22/h2-12H,13-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZUQTVUPQMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-naphthalen-1-yloxyethylamine: This intermediate is synthesized by reacting 2-naphthol with ethylene oxide in the presence of a base.
Formation of benzimidazole derivative: The benzimidazole ring is formed by reacting o-phenylenediamine with an appropriate carboxylic acid derivative.
Coupling reaction: The final step involves coupling the 2-naphthalen-1-yloxyethylamine with the benzimidazole derivative in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an anti-cancer agent and its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs can be categorized based on core heterocycles, linkers, and substituents:
Key Observations
Core Heterocycle Influence :
- Benzimidazole-based compounds (e.g., target compound, 9c, 10VP91) are associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects. The benzimidazole core likely enhances binding to biological targets via π-π stacking and hydrogen bonding .
- Triazole-containing analogs (e.g., 6a–m) leverage click chemistry for synthesis efficiency, though their bioactivity is less characterized in the evidence .
- Thiazole derivatives (e.g., ) exhibit structural diversity but lack reported activity data, suggesting their utility may lie in material science or as intermediates .
Electron-withdrawing groups (e.g., nitro in 6b, 6c) may modulate electronic properties, affecting receptor binding or metabolic stability . Ethyl linkers in the target compound provide conformational flexibility, whereas rigid triazole or sulfanyl linkers (e.g., 6a, 10) may restrict binding poses .
Synthetic Methodologies :
- The target compound’s synthesis is inferred to involve sequential benzimidazole formation and amide coupling, akin to protocols in (e.g., LiOH-mediated hydrolysis and carbodiimide coupling) .
- Triazole analogs (6a–m) employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, enabling rapid diversification .
Spectroscopic and Physical Properties :
- IR Spectroscopy : The target compound’s acetamide carbonyl is expected near 1670–1680 cm⁻¹, consistent with analogs like 6b (C=O at 1682 cm⁻¹) .
- NMR : The naphthalene protons in the target compound would resonate at δ 7.2–8.5 ppm, similar to 6b (δ 7.20–8.40 ppm) .
- Melting Points : Benzimidazole derivatives (e.g., 9c) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas triazole analogs (6a–m) have lower melting ranges (150–180°C) .
Sulfanyl-benzimidazole analogs (e.g., ) show antimicrobial activity, implying the target compound may share similar mechanisms .
Biological Activity
N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a naphthalene moiety linked to a benzodiazole through an ether linkage, which is critical for its biological activity.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzodiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the STAT (Signal Transducer and Activator of Transcription) pathway, which plays a crucial role in cell growth and survival .
2. Neuroprotective Effects
The compound may also exhibit neuroprotective effects, potentially through the inhibition of neuroinflammatory processes. Similar compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a promising avenue for treating neurodegenerative diseases .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of related compounds on colon cancer, researchers found that treatment with this compound significantly reduced tumor size in xenograft models. The mechanism was linked to the upregulation of tumor suppressor genes and downregulation of oncogenes .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective properties of benzodiazole derivatives similar to this compound. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress, highlighting their potential for treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
